molecular formula C17H16N4O3S2 B2444014 N-[6-(pyrrolidin-1-ylsulfonyl)-1,3-benzothiazol-2-yl]pyridine-2-carboxamide CAS No. 692762-18-8

N-[6-(pyrrolidin-1-ylsulfonyl)-1,3-benzothiazol-2-yl]pyridine-2-carboxamide

Cat. No.: B2444014
CAS No.: 692762-18-8
M. Wt: 388.46
InChI Key: ZGUYTTMOZRBJOR-UHFFFAOYSA-N
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Description

N-[6-(pyrrolidin-1-ylsulfonyl)-1,3-benzothiazol-2-yl]pyridine-2-carboxamide is a complex organic compound featuring a benzothiazole core, a pyridine ring, and a pyrrolidine sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(pyrrolidin-1-ylsulfonyl)-1,3-benzothiazol-2-yl]pyridine-2-carboxamide typically involves multi-step organic reactions. One common route includes:

    Formation of Benzothiazole Core: Starting with 2-aminothiophenol and a suitable carboxylic acid derivative, the benzothiazole core is synthesized through cyclization.

    Sulfonylation: The benzothiazole intermediate is then sulfonylated using pyrrolidine sulfonyl chloride under basic conditions to introduce the pyrrolidine sulfonyl group.

    Coupling with Pyridine Carboxamide: Finally, the sulfonylated benzothiazole is coupled with pyridine-2-carboxylic acid or its derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Automated Reaction Monitoring: Using techniques like HPLC (High-Performance Liquid Chromatography) to monitor reaction progress.

    Purification: Employing crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[6-(pyrrolidin-1-ylsulfonyl)-1,3-benzothiazol-2-yl]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, potentially modifying the sulfonyl group.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can target the carboxamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzothiazole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzothiazole or pyridine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions due to its unique structural features.

    Material Science: Incorporated into polymers to enhance properties like thermal stability and conductivity.

Biology

    Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Fluorescent Probes: Modified versions can be used as fluorescent probes in imaging studies.

Medicine

    Drug Development: Potential candidate for developing new therapeutic agents, particularly in oncology and infectious diseases.

Industry

    Chemical Sensors: Utilized in the development of sensors for detecting various analytes.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole core and pyridine ring facilitate binding to active sites, while the pyrrolidine sulfonyl group enhances solubility and bioavailability. The exact pathways involved depend on the specific application, but common mechanisms include enzyme inhibition and receptor modulation.

Comparison with Similar Compounds

Similar Compounds

  • N-[6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2-yl]pyridine-2-carboxamide
  • N-[6-(piperidin-1-ylsulfonyl)-1,3-benzothiazol-2-yl]pyridine-2-carboxamide

Uniqueness

N-[6-(pyrrolidin-1-ylsulfonyl)-1,3-benzothiazol-2-yl]pyridine-2-carboxamide is unique due to the presence of the pyrrolidine sulfonyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness can be attributed to differences in steric and electronic effects, influencing its reactivity and interaction with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S2/c22-16(14-5-1-2-8-18-14)20-17-19-13-7-6-12(11-15(13)25-17)26(23,24)21-9-3-4-10-21/h1-2,5-8,11H,3-4,9-10H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGUYTTMOZRBJOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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